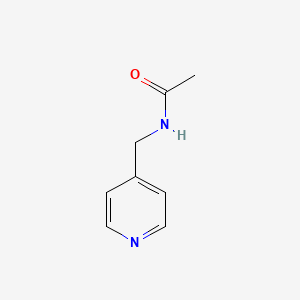

N-(4-Pyridinylmethyl)acetamide

Descripción general

Descripción

“N-(4-Pyridinylmethyl)acetamide” is a chemical compound with the CAS Number: 23974-15-4 . It has a molecular weight of 150.18 . The IUPAC name for this compound is N-(4-pyridinylmethyl)acetamide .

Molecular Structure Analysis

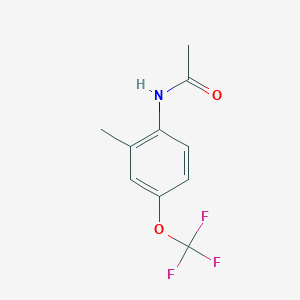

The molecular structure of “N-(4-Pyridinylmethyl)acetamide” is represented by the formula C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“N-(4-Pyridinylmethyl)acetamide” has a melting point of 68-70 degrees Celsius . The compound’s molecular weight is 150.18 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangements : A study described the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, resulting in pyridin-4-yl α-substituted acetamide products. This rearrangement reaction, involving an N-acylated intermediate, allows for a formal two-carbon insertion, expanding the scope of synthetic chemistry (Getlik et al., 2013).

Ligand Synthesis for Metal Complexes : Research has been conducted on N-(2-Pyridyl)acetamide complexes with metals like palladium(II), cobalt(II), nickel(II), and copper(II). These studies explored the magnetic susceptibilities, infrared, electronic, and PMR spectra of these complexes, contributing to the field of inorganic chemistry and coordination compounds (Nonoyama et al., 1975).

Chemical Analysis Techniques : Bis(trimethylsilyl)acetamide has been utilized in the silylation of lipolysis products for gas-liquid chromatography. This technique allows for the direct injection of the pyridine solution containing the sample and silylating agent onto the column, simplifying the analysis process (Tallent & Kleiman, 1968).

Material Science Applications : N-(4-Pyridinylmethyl)acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in protecting steel coupons in acidic and oil mediums has been investigated, demonstrating potential applications in material science and engineering (Yıldırım & Cetin, 2008).

Pharmaceutical Research : While avoiding the specifics of drug use and side effects, it's worth noting that derivatives of N-(4-Pyridinylmethyl)acetamide have been explored in the development of new drugs, demonstrating the compound's relevance in pharmaceutical research. For example, research into pyridone and chromenopyridone derivatives, related to this compound, for their anti-inflammatory, ulcerogenic, and antipyretic properties has been conducted (Fayed et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCVTBJXTMEQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302618 | |

| Record name | N-(4-Pyridinylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23974-15-4 | |

| Record name | 23974-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Pyridinylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

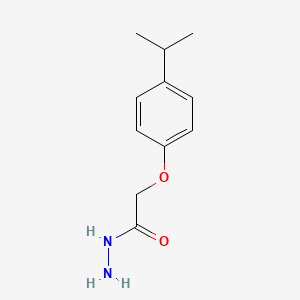

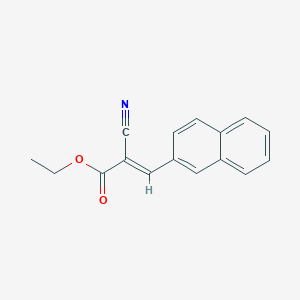

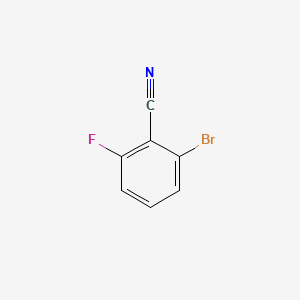

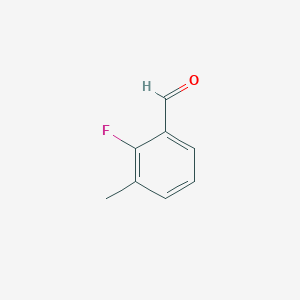

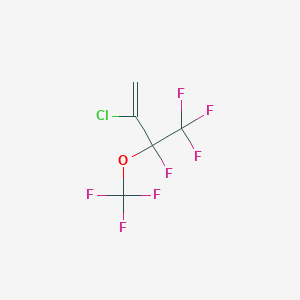

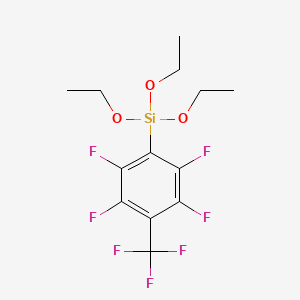

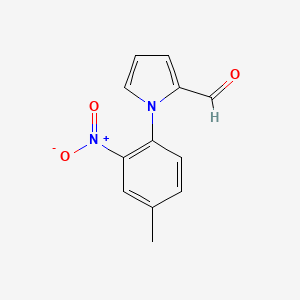

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)